N-CYCLOPROPYL-2-(N-METHYL5-FLUORO-2-METHOXYBENZENESULFONAMIDO)ACETAMIDE
Overview
Description
N-CYCLOPROPYL-2-(N-METHYL5-FLUORO-2-METHOXYBENZENESULFONAMIDO)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropyl group, a fluorinated aromatic ring, and a sulfonamide moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-2-(N-METHYL5-FLUORO-2-METHOXYBENZENESULFONAMIDO)ACETAMIDE typically involves multiple steps, starting with the preparation of the cyclopropylamine derivativeThe final step involves the formation of the sulfonamide linkage under controlled conditions, often using sulfonyl chlorides and amines in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-2-(N-METHYL5-FLUORO-2-METHOXYBENZENESULFONAMIDO)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with modified functional groups .
Scientific Research Applications
N-CYCLOPROPYL-2-(N-METHYL5-FLUORO-2-METHOXYBENZENESULFONAMIDO)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or infection.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-2-(N-METHYL5-FLUORO-2-METHOXYBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-[(5-fluoro-2-methylphenyl)amino]acetamide
- N-cyclopropyl-2-[(2-fluoro-5-methylphenyl)amino]acetamide
Uniqueness
N-CYCLOPROPYL-2-(N-METHYL5-FLUORO-2-METHOXYBENZENESULFONAMIDO)ACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-2-[(5-fluoro-2-methoxyphenyl)sulfonyl-methylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c1-16(8-13(17)15-10-4-5-10)21(18,19)12-7-9(14)3-6-11(12)20-2/h3,6-7,10H,4-5,8H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBYQNBKDBJMOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CC1)S(=O)(=O)C2=C(C=CC(=C2)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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